2-Methyl-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-Methyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom, contributes to its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have a broad biological activity spectrum, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
1,3,4-oxadiazole derivatives have been reported to act on several enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also act on some pathways like inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
These might include pathways related to cell proliferation, inflammation, oxidative stress, and various signaling pathways .
Pharmacokinetics
The chemical structure of 1,3,4-oxadiazole derivatives suggests that they might have good bioavailability due to their heterocyclic nature .
Result of Action
Given the broad range of biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound might have various effects at the molecular and cellular level, including inhibition of cell proliferation, modulation of inflammatory responses, and alteration of various signaling pathways .
Action Environment
It’s known that the reactivity of 1,3,4-oxadiazole derivatives is mainly influenced by their aromaticity . This suggests that factors affecting the aromaticity of the compound, such as pH and temperature, might influence its action and stability.
Biochemical Analysis
Biochemical Properties
2-Methyl-5-phenyl-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival . By influencing these pathways, the compound can inhibit cancer cell growth and proliferation . Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in rapidly dividing cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering the compound’s biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound also involve interactions with cofactors, such as NADPH and glutathione, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its bioavailability and distribution in the body . The localization and accumulation of this compound in specific tissues and organs are influenced by these transport and binding interactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments . The localization of this compound within these subcellular structures influences its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazide derivatives. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach involves the use of microwave radiation to facilitate the cyclization reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxadiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-Methyl-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: This compound has a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical and biological properties.
1,3,4-Thiadiazole: The sulfur atom in the ring structure of thiadiazoles imparts different reactivity and biological activities compared to oxadiazoles.
1,2,3-Oxadiazole: This isomer has a different nitrogen atom arrangement, resulting in unique chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both methyl and phenyl groups, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQACJBDAQZPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193472 | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4046-03-1 | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC137998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.